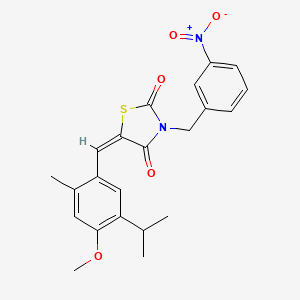![molecular formula C14H20BrNO B5209351 1-[4-(3-bromophenoxy)butyl]pyrrolidine](/img/structure/B5209351.png)
1-[4-(3-bromophenoxy)butyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-bromophenoxy)butyl]pyrrolidine, also known as JNJ-5207852, is a chemical compound that has garnered attention in the scientific community for its potential use as a therapeutic agent. This compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, in the early 2000s. Since then, researchers have been investigating its potential uses and mechanisms of action.
Mécanisme D'action
The exact mechanism of action of 1-[4-(3-bromophenoxy)butyl]pyrrolidine is not fully understood. However, it is thought to act on the dopamine system in the brain, which is involved in reward and motivation. Specifically, it may act as a partial agonist at the dopamine D2 receptor, which could explain its potential use in the treatment of addiction.
Biochemical and Physiological Effects
Studies have shown that 1-[4-(3-bromophenoxy)butyl]pyrrolidine can have several biochemical and physiological effects. For example, it has been shown to increase extracellular dopamine levels in the brain, which could contribute to its potential use in the treatment of addiction. Additionally, it has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(3-bromophenoxy)butyl]pyrrolidine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on 1-[4-(3-bromophenoxy)butyl]pyrrolidine. One area of interest is its potential use in the treatment of addiction. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Additionally, it may have potential as a treatment for other neurological disorders, such as Parkinson's disease. Further research is needed to explore these potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 1-[4-(3-bromophenoxy)butyl]pyrrolidine involves several steps. First, 3-bromophenol is reacted with 1,4-dibromobutane to form the intermediate 1-[4-(3-bromophenoxy)butyl]benzene. This intermediate is then reacted with pyrrolidine and sodium hydride to produce the final product, 1-[4-(3-bromophenoxy)butyl]pyrrolidine. This synthesis method has been optimized by several research groups to improve yield and purity.
Applications De Recherche Scientifique
1-[4-(3-bromophenoxy)butyl]pyrrolidine has been investigated for its potential use as a therapeutic agent in several areas of research. One area of interest is its potential as a treatment for addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. Additionally, it has been investigated for its potential use in the treatment of pain, anxiety, and depression.
Propriétés
IUPAC Name |
1-[4-(3-bromophenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-13-6-5-7-14(12-13)17-11-4-3-10-16-8-1-2-9-16/h5-7,12H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBDYQFNMLUESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7005724 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

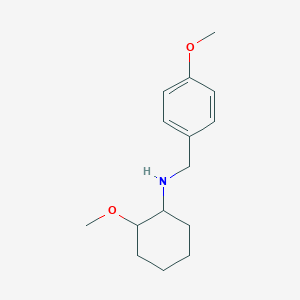
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)
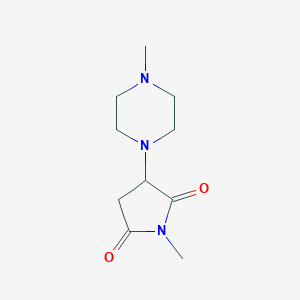
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
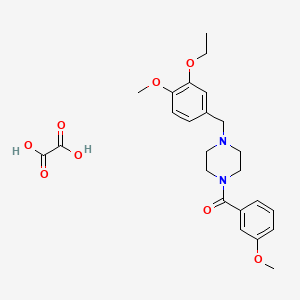
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
![N-(2-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5209319.png)
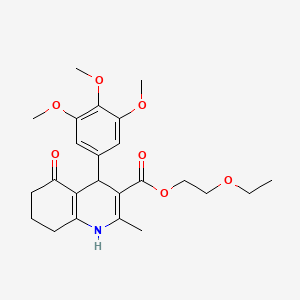
![N-(2-fluorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5209334.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5209341.png)
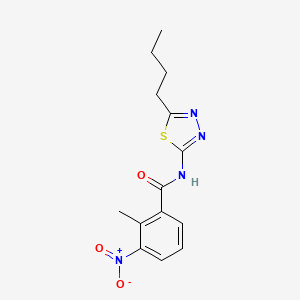
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide](/img/structure/B5209350.png)
